17-Trifluoromethylphenyl trinor prostaglandin F2|A methyl ester

Übersicht

Beschreibung

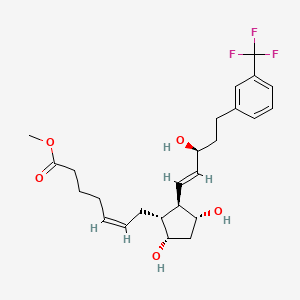

Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoate is a complex organic compound characterized by its unique structural features, including multiple stereocenters and functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 17-Trifluoromethylphenyl trinor prostaglandin F2|A methyl ester involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes include:

Formation of the cyclopentyl core: This step typically involves the cyclization of a suitable precursor, often through a Diels-Alder reaction or similar cycloaddition process.

Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.

Attachment of the trifluoromethylphenyl group: This step may involve a cross-coupling reaction, such as a Suzuki or Heck reaction, to attach the trifluoromethylphenyl group to the cyclopentyl core.

Formation of the ester linkage: The final step involves esterification, typically using a carboxylic acid derivative and a suitable alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated reaction monitoring systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Table 1: Key Structural Features and Modifications

Hydrolysis: Prodrug Activation

The methyl ester undergoes enzymatic hydrolysis in biological systems to release the active free acid form:

Key Characteristics of Hydrolysis:

-

Site of Activation : Occurs in ocular tissues (for glaucoma treatment) and reproductive organs (for luteolytic activity) .

-

Kinetics : Hydrolysis rates vary by tissue-specific esterase activity, influencing therapeutic efficacy .

-

Molecular Weight Shift : The active form (free acid) has a molecular weight of 456.5 g/mol compared to the prodrug’s 470.5 g/mol .

Table 2: Prodrug vs. Active Form Comparison

| Property | Methyl Ester (Prodrug) | Free Acid (Active) |

|---|---|---|

| Molecular Formula | C₂₅H₃₃F₃O₅ | C₂₄H₃₁F₃O₅ |

| Molecular Weight | 470.5 g/mol | 456.5 g/mol |

| Primary Application | Topical delivery | Receptor interaction |

| Solubility | Higher lipophilicity | Polar, water-soluble |

Receptor Interaction and Stability

While not a traditional chemical reaction, the compound’s stability under physiological conditions is critical:

-

FP Receptor Agonism : The free acid binds to FP receptors, triggering intracellular signaling cascades (e.g., calcium mobilization) .

-

Degradation Pathways : Susceptible to enzymatic oxidation at hydroxyl groups, but the trifluoromethylphenyl group slows degradation.

Comparative Reactivity with Analogues

The compound shares structural similarities with other prostaglandin analogs, influencing its reactivity:

-

Travoprost Comparison : Both feature a trifluoromethyl group, but 17-trifluoromethylphenyl trinor PGF₂α lacks the isopropyl ester, altering hydrolysis rates .

-

Latanoprost Contrast : Unlike latanoprost’s phenyl-substituted structure, this compound’s meta-trifluoromethyl group enhances oxidative stability .

Research Controversies

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound acts primarily as a selective agonist of the FP receptor, which is involved in several physiological processes, including smooth muscle contraction and luteolysis. Its structure, featuring a trifluoromethyl group, enhances its lipophilicity, improving its bioavailability and potency compared to other prostaglandin analogs.

Ocular Applications

17-TPGF2α methyl ester has been investigated for its efficacy in treating glaucoma. The compound is expected to lower intraocular pressure (IOP) by enhancing aqueous humor outflow through the trabecular meshwork. Studies have shown that similar compounds in the same class have been effective ocular hypotensive agents.

| Compound | Mechanism | Efficacy | Reference |

|---|---|---|---|

| 17-TPGF2α | FP receptor agonist | Lowers IOP | |

| Travoprost | FP receptor agonist | Lowers IOP |

Oncology Research

Recent studies have highlighted the potential of 17-TPGF2α methyl ester in cancer treatment, particularly regarding its interaction with the NK1 receptor in breast cancer cell lines.

Case Study: Anticancer Activity

A study conducted on MDB-MB-468 and MCF-7 breast cancer cell lines demonstrated that 17-TPGF2α methyl ester inhibits cell growth and induces apoptosis. The mechanism involves the activation of Caspase-3 and alterations in protein expression related to apoptosis pathways.

Key Findings:

- Cell Proliferation Inhibition: Significant reduction in cell viability was observed.

- Apoptotic Induction: Increased expression of pro-apoptotic proteins (Bad, Bax) was noted.

- Cell Cycle Arrest: G2 phase arrest was induced, indicating a halt in cell division.

| Parameter | Observation |

|---|---|

| Cell Viability | Decreased |

| Caspase-3 Activity | Increased |

| Cell Cycle Phase | G2 Arrest |

Mechanistic Insights

The binding affinity of 17-TPGF2α methyl ester for the NK1 receptor suggests a dual role—acting both as a prostaglandin analog and as an antagonist for specific cancer pathways. Molecular docking studies indicate a strong interaction with the NK1 receptor, which is implicated in tumor proliferation and survival.

Wirkmechanismus

The mechanism of action of 17-Trifluoromethylphenyl trinor prostaglandin F2|A methyl ester involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, including modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors involved in cellular metabolism and signaling.

Vergleich Mit ähnlichen Verbindungen

Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoate can be compared with other similar compounds, such as:

Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-[(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl]-8-azabicyclo[3.2.1]octane-2-carboxylate: This compound shares some structural similarities but differs in its bicyclic core and functional groups.

Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-[(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl]-8-azabicyclo[3.2.1]octane-2-carboxylate: Another similar compound with a different core structure and functional groups.

The uniqueness of 17-Trifluoromethylphenyl trinor prostaglandin F2|A methyl ester lies in its specific combination of stereochemistry, functional groups, and overall molecular architecture, which confer distinct chemical and biological properties.

Biologische Aktivität

17-Trifluoromethylphenyl trinor prostaglandin F2α (17-CF3PTPGF2α) methyl ester is a synthetic analog of prostaglandin F2α (PGF2α), characterized by its trifluoromethyl substitution and trinor structure. This compound has gained attention for its potential biological activities, particularly in the fields of reproductive biology and oncology. Its ability to act as a selective agonist of the FP receptor makes it relevant for therapeutic applications, such as in the treatment of glaucoma and luteolysis.

Chemical Structure and Properties

- Chemical Formula: C25H33F3O5

- CAS Number: 195503-20-9

- Molecular Weight: 470.5 g/mol

- Solubility: Approximately 25 mg/ml in ethanol; limited solubility in PBS (0.15 mg/ml at pH 7.2) .

17-CF3PTPGF2α methyl ester exerts its biological effects primarily through the activation of the FP receptor, which is known to mediate smooth muscle contraction and luteolytic activity. The methyl ester form serves as a prodrug, which is hydrolyzed in vivo to yield the active free acid form, enhancing its bioavailability and therapeutic efficacy .

1. Luteolytic Activity

Research indicates that 17-CF3PTPGF2α methyl ester exhibits potent luteolytic effects, comparable to or exceeding those of natural PGF2α. In various animal models, it has been shown to effectively induce luteolysis, making it a candidate for applications in reproductive health .

2. Anticancer Properties

Recent studies have highlighted the compound's potential anticancer effects, particularly against breast cancer cell lines such as MDB-MB-468 and MCF-7. The compound was found to inhibit cell proliferation and induce apoptosis through mechanisms involving the NK1 receptor:

- Caspase Activation: Increased expression of Caspase-3 was observed, indicating apoptotic pathways were activated.

- Cell Cycle Arrest: Treatment led to G2 phase arrest in cancer cells, suggesting a disruption in cell cycle progression .

3. Cardiovascular Effects

In cardiovascular studies, 17-CF3PTPGF2α has demonstrated significant pressor effects, being approximately five times more potent than PGF2α in inducing blood pressure responses in rat models . This property may have implications for its use in managing conditions related to vascular tone.

Data Summary

| Activity Type | Observed Effect | Comparison to PGF2α |

|---|---|---|

| Luteolytic Activity | Potent induction of luteolysis | Comparable potency |

| Anticancer Activity | Inhibition of proliferation; apoptosis | More potent than PGF2α |

| Cardiovascular Effects | Significant pressor response | Five times more potent |

Case Studies

- Luteolytic Efficacy : A study on cattle demonstrated that administration of 17-CF3PTPGF2α resulted in effective synchronization of estrous cycles, confirming its practical application in veterinary medicine .

- Breast Cancer Research : In vitro studies revealed that treatment with 17-CF3PTPGF2α led to significant reductions in cell viability among breast cancer cell lines, with molecular docking studies confirming high binding affinity to the NK1 receptor .

Eigenschaften

IUPAC Name |

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33F3O5/c1-33-24(32)10-5-3-2-4-9-20-21(23(31)16-22(20)30)14-13-19(29)12-11-17-7-6-8-18(15-17)25(26,27)28/h2,4,6-8,13-15,19-23,29-31H,3,5,9-12,16H2,1H3/b4-2-,14-13+/t19-,20+,21+,22-,23+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNWWFJGYHYDNY-HCAGXNQISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33F3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.